Propargyl beta-D-glucopyranoside

Catalog No.
S8367508
CAS No.
34272-03-2
M.F
C9H14O6
M. Wt
218.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl beta-D-glucopyranoside

CAS Number

34272-03-2

Product Name

Propargyl beta-D-glucopyranoside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

InChI

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8-,9-/m1/s1

InChI Key

DSKUDOWHGLWCBQ-SYHAXYEDSA-N

SMILES

C#CCOC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

C#CCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Propargyl beta-D-glucopyranoside is a bifunctional chemical tool designed for applications requiring both specific biological recognition and high-efficiency covalent modification. It consists of a D-glucose core with a propargyl group attached via a beta-anomeric linkage. This structure provides a biologically relevant carbohydrate moiety recognized by specific enzymes and lectins, combined with a terminal alkyne handle for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a primary example of 'click chemistry'. [REFS-1, REFS-2] Its utility is defined by the precise stereochemistry of the glycosidic bond and the robust reactivity of the propargyl group, making it a key precursor for synthesizing complex glycoconjugates, probes, and materials. [3]

Substituting Propargyl beta-D-glucopyranoside with its alpha-anomer or with propargylated forms of other sugars (e.g., mannose, galactose) is a critical procurement error for biologically-focused applications. The anomeric configuration (beta vs. alpha) dictates the three-dimensional structure of the molecule, which is the basis for specific recognition by enzymes like β-glucosidases and carbohydrate-binding proteins (lectins). [REFS-1, REFS-2] An incorrect anomer will not fit the enzyme's active site, leading to a complete failure of enzymatic cleavage or binding-dependent assays. Similarly, changing the core sugar alters the stereochemistry of the hydroxyl groups, which is essential for specific molecular interactions in biological systems. [3] Procuring the precise beta-D-glucopyranoside anomer is therefore essential for experimental reproducibility and success.

Exclusive Substrate Competence for β-Glucosidase-Mediated Processes

Retaining β-glucosidases, such as the widely used enzyme from almonds, operate via a mechanism that requires the specific beta-configuration at the anomeric carbon to form a covalent glucosyl-enzyme intermediate necessary for catalysis. [1] The alpha-anomer, Propargyl alpha-D-glucopyranoside, cannot be processed by these enzymes due to steric incompatibility within the active site. This results in a binary, all-or-nothing difference in reactivity. While chromogenic substrates like 4-Nitrophenyl β-D-glucopyranoside (pNP-Glc) are also cleaved, Propargyl beta-D-glucopyranoside allows for subsequent bioorthogonal tagging, a functionality pNP-Glc lacks. [2]

Evidence DimensionEnzymatic Cleavage by β-Glucosidase
Target Compound DataSubstrate is recognized and cleaved, releasing the propargyl alcohol aglycone.
Comparator Or BaselinePropargyl alpha-D-glucopyranoside: Substrate is not recognized; no cleavage occurs.
Quantified DifferenceQualitatively infinite (Cleavage vs. No Cleavage)
ConditionsIn vitro assay with retaining β-glucosidase (e.g., from almonds, EC 3.2.1.21).

For applications relying on enzymatic activation, such as targeted drug release or enzyme-triggered probes, only the beta-anomer is functional, making anomer purity a critical procurement specification.

High-Efficiency Precursor for Controlled Glycopolymer Synthesis via 'Grafting-To' Click Chemistry

This compound serves as an ideal monomer for post-polymerization modification, where an azide-functionalized polymer backbone is decorated with the alkyne-bearing sugar. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction proceeds with exceptionally high yields, often exceeding 95%, under mild conditions. [1] This 'grafting-to' approach offers superior control over glycopolymer architecture compared to the direct polymerization of bulky, sugar-containing vinyl monomers, which can suffer from slow polymerization rates and steric hindrance. [2] The high efficiency of the click reaction ensures near-quantitative functionalization of the polymer backbone, leading to well-defined materials with high batch-to-batch consistency.

Evidence DimensionMonomer Conversion/Grafting Efficiency
Target Compound Data>95% ligation efficiency via CuAAC post-polymerization modification.
Comparator Or BaselineDirect polymerization of vinyl-sugar monomers: Can exhibit slow kinetics and incomplete conversion depending on monomer structure.
Quantified DifferenceSignificantly higher and more reliable final functionalization density.
ConditionsCu(I)-catalyzed click reaction on an azide-functionalized polymer (e.g., poly(N,N-dimethylacrylamide-co-azidopropyl acrylamide)).

For creating well-defined biomaterials or drug carriers, this monomer enables a reliable and high-yield manufacturing process, which is a key consideration for scalability and reproducibility.

Enables High-Fidelity Bioorthogonal Labeling in Complex Biological Systems

As a metabolic labeling agent, the propargyl group serves as a bioorthogonal chemical handle. Once incorporated into cellular glycoconjugates, it can be detected with high specificity using an azide-functionalized reporter probe (e.g., a fluorophore or biotin). The CuAAC reaction used for detection exhibits a massive rate acceleration of 10^7 to 10^8 over the uncatalyzed thermal reaction, ensuring that the ligation is rapid and occurs exclusively between the intended partners, even in the complex chemical environment of a cell lysate or living system. [REFS-1, REFS-2] This level of specificity and efficiency is critical for low-background imaging and sensitive proteomic analyses.

Evidence DimensionReaction Rate Acceleration (vs. Uncatalyzed)
Target Compound Data10^7 to 10^8-fold rate increase for the Cu(I)-catalyzed click reaction.
Comparator Or BaselineUncatalyzed Huisgen 1,3-dipolar cycloaddition: Extremely slow at physiological temperatures, yielding mixtures of regioisomers.
Quantified DifferenceTransforms a kinetically prohibited reaction into a rapid and specific bio-ligation tool.
ConditionsCu(I) source (e.g., CuSO₄/sodium ascorbate), aqueous buffer, room temperature.

This ensures that detection of metabolically incorporated sugars is highly specific and sensitive, which is essential for generating reliable data in cell imaging and proteomics experiments.

Development of β-Glucosidase-Activatable Probes and Prodrugs

This compound is the precursor of choice for creating probes or therapeutic agents that remain inert until they encounter β-glucosidase activity. The enzyme-specific cleavage of the beta-glycosidic bond releases the functional propargyl-containing payload, enabling targeted activation in specific biological environments. [1]

Controlled Synthesis of Biomimetic Glycopolymers for Lectin Interaction Studies

Researchers requiring well-defined glycopolymers with precise structures and high sugar density should use this monomer. The high efficiency of click-grafting to a polymer backbone allows for the creation of materials that mimic natural glycans for studying carbohydrate-protein interactions or developing targeted drug delivery systems. [2]

Metabolic Labeling for Visualizing and Identifying Newly Synthesized Glycoproteins

For chemical biologists aiming to track glucose incorporation into glycoconjugates, this compound serves as an effective metabolic tag. Its bioorthogonal alkyne handle allows for highly specific and sensitive detection via click chemistry, facilitating fluorescence microscopy or mass spectrometry-based analysis of glycan dynamics. [3]

XLogP3

-2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

218.07903816 g/mol

Monoisotopic Mass

218.07903816 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

Explore Compound Types